molecular formula C9H11NO4S B3061205 Benzenesulfonic acid, 4-(acetylamino)-, methyl ester CAS No. 64704-11-6

Benzenesulfonic acid, 4-(acetylamino)-, methyl ester

Cat. No. B3061205
CAS RN: 64704-11-6
M. Wt: 229.26 g/mol
InChI Key: SDRHXMOIGKFLPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “Benzenesulfonic acid, 4-(acetylamino)-, methyl ester” were not found, alkyl esters of sulfonic acids, such as methanesulfonic, benzenesulfonic, and p-toluenesulfonic acid esters, are commonly used in the pharmaceutical industry as alkylating agents, catalysts, and in purification steps of the chemical synthesis of a drug substance .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the FT-Raman and FT-IR spectra for benzenesulfonic acid methyl ester have been recorded and compared with the harmonic vibrational frequencies calculated using DFT (LSDA, B3LYP, B3PW91 and MPW1PW91) method by employing 6-311G (d, p) basis set .

Scientific Research Applications

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are employed for the degradation of various recalcitrant compounds in the environment, including pharmaceuticals like acetaminophen. Research has focused on understanding the kinetics, mechanisms, and by-products of AOPs. Notably, the degradation pathways and biotoxicity of by-products, such as hydroquinone, 1,4-benzoquinone, and acetamide, are critical areas of study. These insights are crucial for enhancing the efficiency of AOP systems in treating water and reducing environmental impact (Qutob et al., 2022).

Biopolymer Modification

The chemical modification of xylan, a biopolymer, into ethers and esters presents significant potential for creating materials with unique properties. This research area explores the synthesis of xylan esters through reactions with various acids and activating agents, leading to applications in drug delivery and as additives in paper production and water treatment (Petzold-Welcke et al., 2014).

Synthesis of Heterocyclic Compounds

The synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines and various electrophilic reagents is a significant area of research. These compounds have various biological applications, highlighting the importance of developing efficient synthetic routes and understanding their potential uses in medicine and other fields (Ibrahim, 2011).

Environmental Fate of Parabens

The study of parabens, which are esters of para-hydroxybenzoic acid, in aquatic environments focuses on their biodegradability, persistence, and potential as endocrine disruptors. Understanding the occurrence, fate, and behavior of parabens in water bodies is essential for assessing their environmental impact and developing strategies for their removal from wastewater (Haman et al., 2015).

Analytical Methods for Paraben Identification

Developing analytical methods for identifying and quantifying methyl paraben in cosmetics is crucial due to regulatory limits on its concentration. Techniques such as spectrophotometry, HPLC, and electrokinetic capillary electrophoresis are employed to ensure compliance with safety guidelines and assess the presence of parabens in various products (Mallika J.B.N et al., 2014).

Jasmonic Acid Derivatives

Jasmonic acid and its derivatives, known for their occurrence in plants and biological activities, are explored for their synthesis and potential as drugs and prodrugs. Research in this area aims to develop new therapeutics by leveraging the properties of these plant stress hormones (Ghasemi Pirbalouti et al., 2014).

properties

IUPAC Name

methyl 4-acetamidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-7(11)10-8-3-5-9(6-4-8)15(12,13)14-2/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRHXMOIGKFLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215038
Record name Benzenesulfonic acid, 4-(acetylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid, 4-(acetylamino)-, methyl ester

CAS RN

64704-11-6
Record name Benzenesulfonic acid, 4-(acetylamino)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064704116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-(acetylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20215038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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